N-benzyl-3-bromo-2,6-dimethylpyridin-4-amine
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Overview
Description
N-benzyl-3-bromo-2,6-dimethylpyridin-4-amine is a chemical compound characterized by its bromine and methyl groups attached to a pyridine ring, which is further substituted with a benzyl group
Synthetic Routes and Reaction Conditions:
Bromination: The starting material, 2,6-dimethylpyridin-4-amine, undergoes bromination using bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the 3-position.
Benzyl Protection: The resulting 3-bromo-2,6-dimethylpyridin-4-amine is then treated with benzyl chloride in the presence of a base, such as potassium carbonate, to introduce the benzyl group.
Industrial Production Methods: Industrial production of this compound involves large-scale bromination and benzyl protection reactions, often using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as N-benzyl-3-bromo-2,6-dimethylpyridin-4-one.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in N-benzyl-3-hydroxy-2,6-dimethylpyridin-4-amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as cyanide, to form N-benzyl-3-cyano-2,6-dimethylpyridin-4-amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas are often used.
Substitution: Nucleophiles such as sodium cyanide and potassium iodide are employed, typically in polar aprotic solvents.
Major Products Formed:
Oxidation: N-benzyl-3-bromo-2,6-dimethylpyridin-4-one
Reduction: N-benzyl-3-hydroxy-2,6-dimethylpyridin-4-amine
Substitution: N-benzyl-3-cyano-2,6-dimethylpyridin-4-amine
Scientific Research Applications
N-benzyl-3-bromo-2,6-dimethylpyridin-4-amine has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which N-benzyl-3-bromo-2,6-dimethylpyridin-4-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but generally, the compound may inhibit or activate certain biochemical processes.
Comparison with Similar Compounds
N-benzyl-2,6-dimethylpyridin-4-amine
N-benzyl-3-chloro-2,6-dimethylpyridin-4-amine
N-benzyl-3-iodo-2,6-dimethylpyridin-4-amine
Uniqueness: N-benzyl-3-bromo-2,6-dimethylpyridin-4-amine is unique due to the presence of the bromine atom, which imparts different chemical reactivity compared to its chloro and iodo analogs. This difference in reactivity can lead to distinct biological activities and applications.
Properties
IUPAC Name |
N-benzyl-3-bromo-2,6-dimethylpyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2/c1-10-8-13(14(15)11(2)17-10)16-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGIASNOOAPTCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)Br)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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